2-Propanol-1,1,1,3,3,3-d6

Description

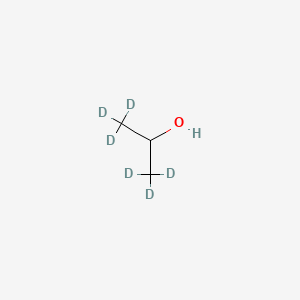

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480716 | |

| Record name | Isopropanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3976-29-2 | |

| Record name | Isopropanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol-1,1,1,3,3,3-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Isotopic Labeling in Advanced Scientific Inquiry

Isotopic labeling is a technique that involves the incorporation of isotopes—atoms of an element with the same number of protons but a different number of neutrons—into molecules to trace their path through a chemical reaction or biological system. wikipedia.org This method can utilize either radioactive isotopes or stable, non-radioactive isotopes. musechem.com

Stable isotope labeling, in particular, employs isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These isotopes act as tracers that can be detected using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). wikipedia.orgsymeres.com The key principle behind this technique is that the isotopic substitution does not significantly alter the chemical properties of the molecule, but provides a distinct physical signature—be it mass, nuclear spin, or vibrational frequency—that allows researchers to monitor the fate of the labeled compound. musechem.comclearsynth.com This enables detailed studies of reaction mechanisms, metabolic pathways, and molecular structures. wikipedia.orgsimsonpharma.com

Significance of Deuterium Substitution in 2 Propanol for Research Enhancement

The replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) in 2-propanol results in 2-Propanol-1,1,1,3,3,3-d6, a compound with properties that are highly advantageous in several research contexts. sigmaaldrich.comcalpaclab.com The primary significance stems from the physical differences between hydrogen and deuterium.

One of the most critical applications is in Nuclear Magnetic Resonance (NMR) spectroscopy . simsonpharma.com In proton (¹H) NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the sample being analyzed. quora.comstudymind.co.uk By using a deuterated solvent like this compound, the solvent becomes "invisible" in the ¹H NMR spectrum because deuterium resonates at a very different frequency. quora.comsigmaaldrich.com This simplifies the resulting spectrum, allowing for a much clearer interpretation of the analyte's structure. synmr.inntu.edu.sg Furthermore, the deuterium signal can be used by the spectrometer to "lock" the magnetic field frequency, which improves the stability and accuracy of the measurement. quora.comstudymind.co.uk

Another significant aspect is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx Consequently, reactions that involve the breaking of this bond proceed at a slower rate for the deuterated compound. musechem.com This predictable change in reaction kinetics is a powerful tool for elucidating reaction mechanisms. symeres.com For instance, studies on the photochemical reaction between acetone (B3395972) and 2-propanol have utilized this effect to understand the transition state of the reaction. aip.orgosti.gov

In Mass Spectrometry (MS) , the greater mass of deuterium (twice that of hydrogen) makes deuterated compounds easily distinguishable from their non-deuterated counterparts. clearsynth.comwikipedia.org This mass difference allows this compound to be used as an effective internal standard for quantitative analysis, improving the accuracy and reliability of measurements. acs.org

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃H₂D₆O |

| Molecular Weight | 66.13 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 3976-29-2 sigmaaldrich.comsigmaaldrich.com |

| Density | 0.86 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 82 °C sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -90 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.374 sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | ≥99 atom % D sigmaaldrich.comsigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

This data is compiled from multiple sources and represents typical values.

Overview of Key Academic Disciplines Benefiting from 2 Propanol 1,1,1,3,3,3 D6 Applications

Established and Evolving Synthetic Routes to this compound

The synthesis of this compound primarily relies on the reduction of a deuterated precursor. sigmaaldrich.comcalpaclab.com Over time, methodologies have evolved to enhance efficiency, stereoselectivity, and isotopic purity.

Stereoselective Reduction of Per-Deuterated Acetone (B3395972) Precursors

A common and effective method for synthesizing this compound is the reduction of per-deuterated acetone (acetone-d6). sigmaaldrich.comcalpaclab.comgrafiati.com This approach ensures that the deuterium atoms are located on the methyl groups. The choice of reducing agent is crucial for achieving high yields and stereoselectivity.

One established method involves the use of lithium aluminum hydride (LAH), a powerful reducing agent. chemicalbook.com In a typical procedure, a solution of LAH in a solvent like diglyme (B29089) is treated with per-deuterated acetone at a controlled temperature, often starting at 0°C. chemicalbook.com The reaction mixture is then allowed to warm to room temperature to ensure the completion of the reduction. chemicalbook.com The resulting product is isolated through distillation. chemicalbook.com

Table 1: Example of a Synthetic Route for this compound

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|

The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. While standard reductions with agents like LAH are generally not stereoselective, the development of chiral reducing agents and catalytic systems allows for the synthesis of specific stereoisomers if a chiral center is introduced.

Chemoenzymatic and Microbial Deuteration Pathways for Isopropyl Alcohol Analogues

Chemoenzymatic and microbial methods offer green and highly selective alternatives for synthesizing deuterated alcohols. rsc.orgrsc.org These biocatalytic approaches utilize enzymes or whole microorganisms to catalyze the deuteration process with high enantioselectivity and regioselectivity. rsc.orgrsc.org

Enzymes such as alcohol dehydrogenases are particularly useful. rsc.orgnih.gov For instance, alcohol dehydrogenases from organisms like Rhodococcus ruber can be used to reduce carbonyl compounds, with deuterated isopropanol (B130326) serving as the deuterium source. rsc.org This method allows for the production of a variety of deuterated alcohols with high enantiopurity. rsc.org

Microbial transformations, often employing yeast strains like Saccharomyces cerevisiae or Pichia pastoris, provide a cost-effective way to produce deuterated compounds. rsc.orgrsc.org These microorganisms can be grown in a deuterated medium, where they generate the necessary deuterated cofactors and catalysts for the reductive deuteration of substrates. rsc.org A strategy combining α-hydrogen exchange with deuterative microbial reduction can lead to high levels of perdeuteration in chiral building blocks. rsc.orgrsc.org

Table 2: Comparison of Synthetic Approaches for Deuterated Alcohols

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Reduction | High yields, well-established procedures. chemicalbook.com | Often requires harsh reagents, may lack stereoselectivity without chiral catalysts. |

| Chemoenzymatic | High enantiomeric and isotopic purity, mild reaction conditions. rsc.org | Complexity of recycling components, potential for enzyme deactivation. rsc.org |

| Microbial | Cost-effective, environmentally friendly, can perform multi-step transformations in one pot. rsc.orgrsc.org | Can be slower, optimization of microbial strains and conditions may be required. |

Strategies for Controlled Positional Isotopic Labeling

The ability to control the exact position of deuterium atoms within a molecule is crucial for many applications, particularly in mechanistic studies and spectroscopy. researchgate.netosti.goviaea.org For 2-propanol, this means being able to selectively deuterate the methyl groups (as in this compound), the hydroxyl proton, or the C2-proton.

Selective deuteration is typically achieved by starting with a precursor that is already deuterated at the desired positions. researchgate.netcdnsciencepub.com For this compound, the use of hexadeuteroacetone as the starting material ensures that the deuterium labels are exclusively on the methyl carbons. sigmaaldrich.comcalpaclab.com

Isotopic exchange reactions can also be employed for selective labeling. For instance, the hydroxyl proton of an alcohol can be easily exchanged with deuterium by dissolving the alcohol in a deuterated solvent like deuterium oxide (D2O). libretexts.orgwikidoc.org This is a common technique used in NMR spectroscopy to identify the -OH peak. libretexts.org

Catalytic H/D exchange reactions using catalysts like ruthenium on carbon (Ru/C) in D2O can achieve regioselective deuteration of alcohols at specific carbon atoms. researchgate.net The conditions of these reactions can be tuned to control the extent and position of deuteration.

Analytical Verification of Isotopic Purity and Regioselectivity in this compound Synthesis

After synthesis, it is imperative to verify the isotopic purity and the precise location of the deuterium atoms. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most prominent. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of a molecule and the location of isotopes. armar-europa.decarlroth.comcarlroth.com In the ¹H NMR spectrum of this compound, the large signal corresponding to the six methyl protons would be absent, while the signals for the C2-proton and the hydroxyl proton would remain (unless the hydroxyl proton is exchanged with D2O). libretexts.org ¹³C NMR can also confirm the presence of deuterated methyl groups by observing the coupling between carbon and deuterium. docbrown.info The isotopic purity can be quantified by comparing the integrals of the residual proton signals with a known internal standard. Commercial products of this compound often report an isotopic purity of 99 atom % D. sigmaaldrich.comcalpaclab.comsigmaaldrich.comlgcstandards.comsigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio, making it an excellent method for determining isotopic incorporation. wikidoc.orgwiley.comdocbrown.info The molecular ion peak for unlabeled 2-propanol (C₃H₈O) appears at an m/z of approximately 60. For this compound ((CD₃)₂CHOH), the molecular weight is increased by six, resulting in a molecular ion peak at an m/z of approximately 66. sigmaaldrich.comcalpaclab.comsigmaaldrich.com High-resolution mass spectrometry can provide very accurate mass measurements to confirm the elemental composition and the number of deuterium atoms. nih.govnih.govacs.org

Table 3: Analytical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₂D₆O | chemicalbook.com |

| Molecular Weight | 66.13 g/mol | sigmaaldrich.comcalpaclab.com |

| Boiling Point | 82 °C (lit.) | sigmaaldrich.comcalpaclab.com |

| Melting Point | -90 °C (lit.) | sigmaaldrich.comcalpaclab.com |

| Density | 0.86 g/mL at 25 °C | sigmaaldrich.comcalpaclab.com |

| Refractive Index | n20/D 1.374 (lit.) | sigmaaldrich.comcalpaclab.com |

| Isotopic Purity | ≥99 atom % D | sigmaaldrich.comsigmaaldrich.comlgcstandards.comsigmaaldrich.com |

| Mass Shift (M+) | +6 | sigmaaldrich.comsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy stands as a powerful analytical technique for probing the chemical environment of atomic nuclei. In the context of this compound, it provides a multifaceted approach to understanding complex molecular systems.

Deuterated 2-Propanol as an Advanced NMR Solvent System

The primary application of this compound in NMR is as a deuterated solvent. ualberta.ca The replacement of protons with deuterium is critical because deuterium resonates at a significantly different frequency from protons, effectively making the solvent transparent in ¹H NMR spectra. ualberta.cauic.edu This prevents the large solvent signal from overwhelming the signals of the analyte, which is present in much lower concentrations.

The use of deuterated solvents like this compound is fundamental to achieving high-quality NMR spectra. By eliminating the large proton signals from the solvent, the dynamic range of the detector can be optimized for the signals of interest from the dissolved sample. rit.edu This leads to a significant improvement in the signal-to-noise ratio, allowing for the detection of low-concentration analytes and the observation of subtle spectral features. umich.edu Furthermore, the absence of strong solvent peaks reduces the problem of overlapping signals, thereby enhancing spectral resolution and simplifying the interpretation of complex spectra. rit.edu The choice of solvent can also influence the chemical shifts of the analyte due to solvent-solute interactions, a factor that can be exploited for better spectral dispersion. umich.edu

Table 1: Properties of this compound Relevant to NMR Spectroscopy

| Property | Value |

|---|---|

| Isotopic Purity | 99 atom % D sigmaaldrich.com |

| Molecular Weight | 66.13 g/mol sigmaaldrich.com |

| Density | 0.86 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 82 °C sigmaaldrich.com |

Modern NMR spectrometers utilize a deuterium lock system to ensure the stability of the magnetic field over the course of an experiment. uic.edumsu.edu The spectrometer constantly monitors the resonance frequency of the deuterium in the solvent (the "lock signal") and uses a feedback loop to adjust the magnetic field, compensating for any drift. ualberta.camsu.edu This is crucial for long experiments and for techniques that require high spectral resolution, as even minor field fluctuations can broaden peaks and obscure fine details like coupling patterns. msu.edu this compound, with its high deuterium content, provides a strong and stable lock signal, making it an excellent solvent for maintaining magnetic field homogeneity. sigmaaldrich.comsigmaaldrich.com

Investigation of Conformational Preferences and Intermolecular Interactions

Beyond its role as a solvent, 2-propanol itself, including its deuterated isotopologues, has been the subject of studies into its conformational preferences and intermolecular interactions. Research has shown that 2-propanol exists in both anti and gauche conformations. sigmaaldrich.comcalpaclab.com NMR spectroscopy is a key technique for investigating these conformational equilibria in solution. auremn.org.br

Furthermore, the study of intermolecular interactions, such as hydrogen bonding, is critical to understanding the behavior of molecules in solution. mdpi.comreading.ac.uk The hydroxyl proton of 2-propanol can participate in hydrogen bonding with other molecules, and the chemical shift of this proton is sensitive to its environment. pitt.edu By analyzing changes in chemical shifts and using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), researchers can gain insights into the nature and strength of these interactions. mdpi.com The use of this compound can be advantageous in these studies by simplifying the proton spectrum and allowing for a clearer focus on the hydroxyl proton and the protons of the analyte.

Dynamics Studies via NMR Relaxation and Diffusion Measurements

NMR spectroscopy is not limited to static molecular structures; it is also a powerful tool for probing molecular dynamics over a wide range of timescales. rsc.orgmdpi.com

NMR relaxation time measurements (T1 and T2) provide information about the mobility of molecules in solution. mdpi.comresearchgate.net The rates of relaxation are influenced by the rotational and translational motions of the molecules. core.ac.uk The rotational correlation time (τc) is a measure of how quickly a molecule tumbles in solution. nih.govresearchgate.net By measuring the relaxation times of the nuclei in this compound, or of an analyte dissolved in it, researchers can determine the rotational correlation times and thus characterize the molecular mobility. researchgate.netnih.gov These studies have been applied to understand the dynamics of alcohols and their mixtures, providing insights into processes like hydrogen-bond dynamics. rsc.orgresearchgate.netresearchgate.net

Diffusion-ordered spectroscopy (DOSY) is another NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. nih.gov The diffusion coefficient is related to the size and shape of the molecule and the viscosity of the solvent. By measuring the diffusion of this compound, one can study its self-association and its interactions with other molecules in solution. nih.govcore.ac.uk

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Propanol |

| Acetone-d6 |

| Acetonitrile-d3 |

| Benzene-d6 |

| Chloroform-d |

| Dimethyl sulfoxide-d6 |

| Ethanol-d6 |

| Isopropylformate |

| Methanol-d4 |

| Per-deuterioacetone |

| Tetrahydrofuran-d8 |

| Toluene-d8 |

Translational Diffusion Coefficient Determination

Pulsed-field gradient (PFG) NMR spectroscopy is a powerful non-invasive technique for measuring the translational diffusion coefficients of molecules. In the context of complex biological systems or chemical reactions, using a deuterated solvent like this compound can be advantageous. The absence of strong proton signals from the solvent minimizes interference, allowing for a clearer and more accurate determination of the diffusion coefficients of the analytes of interest. synmr.in This is particularly crucial when studying the hydrodynamic properties of molecules in solution, as the translational diffusion coefficient is directly related to the size and shape of the molecule, as well as the viscosity of the medium.

The determination of translational diffusion coefficients can provide insights into:

Molecular Size and Aggregation: Changes in the diffusion coefficient can indicate aggregation or conformational changes of a molecule.

Binding Interactions: The formation of a complex between a small molecule and a larger macromolecule will result in a significant decrease in the diffusion coefficient of the small molecule.

Solution Viscosity: The diffusion of a known probe molecule can be used to determine the microviscosity of its environment.

A study on aqueous mixtures of 2-propanol utilized NMR relaxation time analysis to investigate molecular motion across the entire composition range, providing data on the activation energy for molecular movement. rsc.org

Application in Protein-Ligand Interaction Studies using Deuterated Solvents

Saturation Transfer Difference (STD) NMR spectroscopy is a widely used technique to study the binding of small molecule ligands to large protein receptors. nih.govrsc.org The use of deuterated solvents, including deuterated water (D₂O) and deuterated organic co-solvents like 2-propanol-d6, is a cornerstone of this method. nih.govwisc.edu

In a typical STD NMR experiment, a selective saturation pulse is applied to a region of the spectrum where only the protein signals resonate. This saturation is then transferred to any ligand that binds to the protein. By subtracting a reference spectrum (where the saturation is applied to a region with no signals) from the saturated spectrum, a "difference" spectrum is obtained, which only shows signals from the ligand that has been in close contact with the protein. rsc.org The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are most intimately involved in the binding interaction, a process known as epitope mapping. nih.govrsc.org

The use of deuterated solvents is critical for several reasons:

Solvent Signal Suppression: In aqueous solutions, the proton signal from water is immense and would overwhelm the much weaker ligand and protein signals. Using D₂O significantly reduces this problem. nih.govnih.gov

Focus on Non-Exchangeable Protons: Deuterated solvents ensure that the observed saturation transfer is primarily to the non-exchangeable protons of the ligand, providing clearer information about the hydrophobic and van der Waals interactions that are often key to binding affinity. nih.gov

Improved Data Quality: Running experiments in D₂O can lead to reduced relaxation rates, which can be advantageous for studying certain systems like RNA-ligand interactions. nih.gov

While D₂O is the most common deuterated solvent for biological NMR, co-solvents like 2-propanol-d6 can be used to improve the solubility of hydrophobic ligands or to mimic specific cellular environments.

| Parameter | Description | Typical Value/Range |

| Ligand-to-Protein Ratio | Molar excess of ligand compared to protein. | 50:1 to 100:1 |

| Protein Concentration | Working concentration of the protein. | ~50 µM |

| Saturation Frequency | On-resonance frequency to saturate protein signals. | -1 ppm |

| Reference Frequency | Off-resonance frequency for the control spectrum. | 30 ppm |

| Saturation Time (D20) | Duration of the selective saturation pulse. | 0.25 s to 5 s |

| Relaxation Delay (D1) | Delay to allow for relaxation of spins. | ≥ Saturation Time |

| Solvent | Typically a buffer made with deuterated water (D₂O). | 90-100% D₂O |

| This table presents typical experimental parameters for an STD NMR experiment. Actual values may vary depending on the specific system under investigation. rsc.orgwisc.edu |

Mass Spectrometry (MS) Applications with Deuterated this compound

The isotopic purity of deuterated compounds like this compound makes them highly valuable in various mass spectrometry applications.

Tracer Studies in Reaction Mechanism Elucidation

Deuterated compounds are extensively used as tracers to investigate reaction mechanisms. synmr.inscielo.org.mx By strategically placing deuterium atoms within a molecule, chemists can follow the path of these atoms through a chemical transformation. This compound can serve as a deuterated reagent or solvent in such studies. For example, in a transfer deuteration reaction, 2-propanol-d8 (B1362042) (fully deuterated) has been used as the deuterium source to deuterate α,β-unsaturated carbonyl compounds. marquette.edu The position of the deuterium atoms in the final product, as determined by mass spectrometry, provides crucial evidence for the proposed reaction mechanism, such as the involvement of specific intermediates or the nature of bond-breaking and bond-forming steps. marquette.eduaccesson.kr

Analysis of Fragmentation Pathways and Isotope Exchange Processes

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. By comparing the mass spectra of a non-deuterated compound and its deuterated analogue, such as 2-propanol and this compound, researchers can gain detailed insights into the fragmentation pathways. The mass shifts of the fragment ions upon deuteration reveal which parts of the original molecule are contained within each fragment.

Furthermore, studies using techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) have investigated the reactions of ions with deuterated volatile organic compounds, including 2-propanol-d8. uibk.ac.at These studies show that primary product ions can undergo subsequent deuterium/hydrogen isotope exchange reactions with water present in the instrument's drift tube. uibk.ac.atresearchgate.net The extent of this exchange depends on factors like humidity and the electric field, leading to complex mass spectra with various isotopologue product ions. uibk.ac.atresearchgate.net Understanding these exchange processes is crucial for accurate data interpretation. For 2-propanol-d8, dissociative proton transfer is a major primary reaction channel. uibk.ac.atresearchgate.net

| Ion (from 2-Propanol) | m/z | Corresponding Ion (from 2-Propanol-d6) | Expected m/z |

| [CH₃CH(OH)CH₃]⁺ | 60 | [(CD₃)₂CHOH]⁺ | 66 |

| [CH₃CHOH]⁺ | 45 | [CD₃CHOH]⁺ | 48 |

| This table illustrates the expected mass-to-charge (m/z) ratio shifts for the molecular ion and a common fragment of 2-propanol when the methyl hydrogens are replaced with deuterium. The analysis of these shifts helps in elucidating fragmentation mechanisms. docbrown.info |

Quantitative Analysis through Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. nih.gov This technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. lcms.cznih.gov The ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer.

This compound, or other deuterated analogues, can be used as internal standards in quantitative assays. nih.gov Because the internal standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and ionization in the mass spectrometer. lcms.cz This compensates for sample loss during preparation and for variations in ionization efficiency (matrix effects), leading to highly precise and accurate quantification. lcms.czresearchgate.net This method is widely used in fields like clinical chemistry for the quantification of metabolites and in environmental analysis. basicmedicalkey.comeur.nllongdom.org For example, deuterated internal standards are crucial for the accurate quantification of pesticides and mycotoxins in complex matrices like cannabis products. lcms.cz

Integration with Complementary Spectroscopic and Diffraction Methods

To obtain a comprehensive understanding of molecular systems, data from a single technique is often insufficient. Integrating information from multiple complementary methods provides a more complete picture. This compound and other deuterated solvents play a key role in facilitating such integrated structural biology approaches.

NMR spectroscopy and X-ray crystallography are two of the most powerful techniques for determining the three-dimensional structures of biomolecules. nih.gov While X-ray crystallography provides high-resolution static pictures of molecules in a crystal lattice, NMR can probe the structure, dynamics, and interactions of molecules in solution. nih.goviucr.org The use of deuterated solvents is standard in many NMR experiments. Combining the two techniques can be exceptionally powerful. nih.gov For instance, NMR can be used to screen for conditions that yield high-quality crystals for X-ray analysis or to validate and refine crystal structures by comparing them to the solution state. nih.govacs.org

Neutron diffraction is another technique that provides complementary information to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. stfc.ac.uk This makes neutron diffraction particularly sensitive to the positions of light atoms like hydrogen. By using deuterated samples, such as 2-propanol in a deuterated solvent mixture, the scattering from hydrogen atoms is enhanced, allowing for their precise localization in a structure. stfc.ac.ukias.ac.in Studies combining neutron diffraction with other techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) and NMR have been used to investigate the structure and dynamics of aqueous 2-propanol mixtures, providing detailed information on hydration shells and molecular clustering. rsc.orgresearchgate.net The combination of small-angle X-ray scattering (SAXS) and NMR is also a powerful approach for studying the structure and dynamics of flexible biomacromolecules in solution. nih.govembl-hamburg.de

| Technique | Information Provided | Role of this compound |

| NMR Spectroscopy | Atomic-level structure, dynamics, and interactions in solution. nih.gov | Deuterated solvent to reduce solvent signals and enable specific experiments (e.g., STD NMR). synmr.in |

| X-ray Crystallography | High-resolution static structure of molecules in a crystal. nih.gov | Can be used as a co-solvent in crystallization trials. |

| Neutron Diffraction | Precise location of atomic nuclei, especially hydrogen/deuterium. stfc.ac.uk | Deuterated sample enhances scattering from hydrogen positions, revealing details of hydrogen bonding and molecular conformation. ias.ac.in |

| Mass Spectrometry | Molecular weight, fragmentation patterns, and quantification. scielo.org.mx | Tracer for reaction mechanisms; internal standard for accurate quantification. scielo.org.mxlcms.cz |

| This table summarizes how this compound is utilized in various spectroscopic and diffraction methods that can be combined for a comprehensive structural and dynamic analysis. |

Combined THz-TDS and NMR Spectroscopy for Structural Dynamics

The combination of Terahertz Time-Domain Spectroscopy (THz-TDS) and Nuclear Magnetic Resonance (NMR) spectroscopy has been effectively utilized to probe the structural dynamics of 2-propanol/water mixtures across their entire composition range. rsc.org These techniques provide complementary insights into the molecular and collective motions occurring within the solution.

THz-TDS is sensitive to the collective vibrational modes of hydrogen-bonded networks, which occur in the far-infrared region of the electromagnetic spectrum. In studies of 2-propanol/water mixtures, THz-TDS measurements of the relative absorption coefficient have revealed a maximum at approximately 90 mol% H₂O. rsc.orgresearchgate.net This observation indicates a significant enhancement of the hydrogen-bonding network at this specific concentration.

Complementing the THz-TDS data, NMR relaxation time analysis provides information on the local molecular environment and dynamics. Specifically, the measurement of the spin-lattice relaxation time (T₁) of the alkyl group protons in 2-propanol offers insight into the activation energy required for a molecule to undergo a diffusive jump, which involves the breaking and forming of hydrogen bonds with neighboring molecules. researchgate.net The activation energy for this molecular motion also shows a maximum at around 90 mol% H₂O, in excellent agreement with the THz-TDS results. rsc.orgresearchgate.net

The convergence of these two techniques at the same concentration points to a significant transition in the solution's structure and dynamics. It is at this 90 mol% water concentration that the excess thermodynamic functions, such as excess enthalpy, also exhibit a minimum. researchgate.net Furthermore, analysis of the THz-TDS data has been used to estimate the size of the hydration shell surrounding the 2-propanol molecules. These calculations suggest that at the 90 mol% H₂O concentration, each 2-propanol molecule is associated with 4 to 5 water molecules in a cluster. rsc.orgresearchgate.net

Interactive Data Table: Spectroscopic and Thermodynamic Maxima in 2-Propanol/Water Mixtures

| Parameter | Technique | Concentration of Maximum/Minimum (mol% H₂O) |

| Relative Absorption Coefficient | THz-TDS | ~90 |

| Activation Energy of Molecular Motion | NMR | ~90 |

| Excess Enthalpy | Calorimetry | ~90 |

Neutron Diffraction Studies of Solution Architectures

Neutron diffraction, particularly with isotopic substitution using compounds like this compound, is a powerful technique for determining the atomic-level structure of liquids and solutions. While THz-TDS and NMR provide dynamic information, neutron diffraction offers a static picture of the average molecular arrangement.

Studies on 2-propanol/water mixtures using neutron diffraction have been conducted at specific concentrations to complement the spectroscopic data. rsc.org These experiments were performed at compositions of 70 and 90 mol% H₂O to investigate the structural details at and near the point of maximum interaction observed in spectroscopy. whiterose.ac.uk

The key advantage of using deuterated 2-propanol is that the scattering lengths of hydrogen and deuterium are different, allowing for the separation of the various partial structure factors. This isotopic contrast enables a detailed determination of the intermolecular correlations, including the structure of the hydrogen-bonded network.

The neutron diffraction data has provided an independent estimation of the hydration shell size around the 2-propanol molecules. rsc.org The results from these diffraction studies are in remarkable agreement with the findings from THz-TDS, indicating that at 90 mol% H₂O, there are between 4 and 5 water molecules in the immediate vicinity of each 2-propanol molecule. rsc.orgresearchgate.net This corroborates the model of well-defined 2-propanol/water clusters at this concentration. The analysis of the diffraction patterns helps in building a comprehensive picture of the solution architecture, describing how the amphiphilic 2-propanol molecules are integrated within the water's hydrogen-bonding network.

Interactive Data Table: Hydration Shell of 2-Propanol at 90 mol% H₂O

| Technique | Estimated Number of Water Molecules per 2-Propanol Molecule |

| THz-TDS | 4 - 5 |

| Neutron Diffraction | 4 - 5 |

Mechanistic Insight and Kinetic Analysis Via Isotope Effects in 2 Propanol 1,1,1,3,3,3 D6 Reactions

Primary Kinetic Isotope Effects (KIE) in C-H/C-D Bond Scission

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For hydrogen isotopes, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). The difference in reaction rates arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. princeton.edu

In reactions involving 2-propanol, a primary KIE would be observed by comparing the reaction rate of standard 2-propanol with that of 2-propanol-2-d1, where the deuterium (B1214612) is specifically at the site of bond cleavage. While 2-Propanol-1,1,1,3,3,3-d6 does not have deuterium at the secondary carbon, its use in conjunction with other isotopologues helps to isolate different effects. However, the principles are best illustrated by reactions where the secondary C-H bond is cleaved.

A classic example is the oxidation of 2-propanol to acetone (B3395972), often featured in transfer hydrogenation reactions like the Meerwein-Ponndorf-Verley (MPV) reduction, where 2-propanol acts as the hydride donor. alfa-chemistry.comacsgcipr.orgwikipedia.orgorganic-chemistry.org The mechanism involves the transfer of a hydride from the C-2 position of isopropanol (B130326) to a carbonyl acceptor via a six-membered transition state. acsgcipr.orgwikipedia.org

Table 1: Representative Primary Kinetic Isotope Effects in Alcohol Oxidation

| Reaction Type | Oxidant/Catalyst | Substrate Comparison | Typical kH/kD (at 25 °C) | Mechanistic Implication |

|---|---|---|---|---|

| Hydride Transfer | Aluminum Isopropoxide | (CH₃)₂CHOH vs. (CH₃)₂CDOH | ~6-7 | C-H/C-D bond scission is the rate-determining step. |

| Chromic Acid Oxidation | H₂CrO₄ | (CH₃)₂CHOH vs. (CH₃)₂CDOH | ~7 | C-H bond cleavage occurs in the slow step. |

This table presents typical values for reactions where the C-H bond at the secondary carbon is cleaved, illustrating the expected primary KIE.

Secondary Kinetic Isotope Effects and Transition State Characterization

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution occurs at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgias.ac.in These effects are typically much smaller than primary KIEs, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.org Despite their small magnitude, they provide crucial information about changes in the electronic environment or hybridization of the reaction center in the transition state. ias.ac.in

This compound is an ideal substrate for probing SKIEs in reactions occurring at the C-2 carbon. Here, the deuterium atoms are on the adjacent methyl groups (β-positions). Changes in the rate when using this molecule compared to standard 2-propanol can reveal details about the transition state.

For instance, in a nucleophilic substitution reaction (e.g., SN1 or SN2) where the hydroxyl group is first converted to a good leaving group, the hybridization of the C-2 carbon changes.

In an SN1 reaction: The C-2 carbon rehybridizes from sp³ in the ground state to sp² in the carbocation intermediate. This change leads to a "normal" secondary KIE (kH/kD > 1, typically 1.1-1.3), which is attributed to the weakening of adjacent C-H/C-D bonds through hyperconjugation to stabilize the developing positive charge. wikipedia.orglibretexts.org

In an SN2 reaction: The C-2 carbon proceeds through a five-coordinate, sp²-like transition state. A small normal or no significant SKIE is typically observed. ias.ac.in

Reactions where hybridization changes from sp² to sp³: These reactions, such as the addition of a nucleophile to a carbonyl group, often exhibit an "inverse" SKIE (kH/kD < 1, typically 0.8-0.9). wikipedia.orgyoutube.com

Table 2: Expected Secondary Kinetic Isotope Effects for Reactions at C-2

| Reaction Type | Substrate Comparison | C-2 Hybridization Change | Expected kH/kD | Transition State Insight |

|---|---|---|---|---|

| SN1 Solvolysis | (CH₃)₂CH-LG vs. (CD₃)₂CH-LG | sp³ → sp² | > 1 (e.g., 1.15-1.30) | Loosening of β-C-D bonds in the transition state; hyperconjugation. |

| SN2 Substitution | (CH₃)₂CH-LG vs. (CD₃)₂CH-LG | sp³ → [sp²-like] → sp³ | ≈ 1 | Minimal change in β-C-D bond vibrations. |

This table illustrates the expected SKIEs for reactions involving this compound (or its derivatives, where LG is a leaving group), linking the observed effect to the reaction mechanism.

Isotope Exchange Processes in Catalytic and Solution-Phase Reactions

Isotope exchange reactions involve the transfer of isotopes between different molecules or between different positions within the same molecule. nih.gov this compound can serve as a deuterium source or as a substrate to study the mechanisms of hydrogen isotope exchange (HIE). These processes are fundamental in synthetic chemistry for preparing labeled compounds and in understanding catalytic mechanisms. nih.gov

HIE reactions can be promoted by various catalysts:

Base-Catalyzed Exchange: In the presence of a strong base and a protic solvent (like H₂O), the acidic protons of a molecule can be exchanged. While the methyl protons of 2-propanol are not very acidic, under forcing conditions or with specific catalysts, exchange can occur. If this compound were treated with a base in a protic, non-deuterated solvent, a slow exchange of deuterium for hydrogen on the methyl groups could be monitored to study the kinetics of carbanion formation.

Acid-Catalyzed Exchange: Strong acids can catalyze H/D exchange, particularly on aromatic rings or activated C-H bonds. nih.gov

Metal-Catalyzed Exchange: Transition metals are highly effective at catalyzing HIE. nih.gov For example, catalysts like platinum or ruthenium can activate C-H (or C-D) bonds. When this compound is used as a solvent or reactant in the presence of such a catalyst and a hydrogen source (e.g., H₂ gas or H₂O), the deuterium atoms on the methyl groups can be exchanged for hydrogen. The rate and selectivity of this exchange provide valuable information about the catalyst's activity and the mechanism of C-H activation. nih.gov

The primary process in a hydrogen-water catalytic exchange is the conversion of HDO in the liquid phase to HD in the gas phase. mdpi.com Such studies are crucial for applications like tritium removal from water in nuclear facilities. mdpi.com

Elucidation of Rate-Determining Steps in Complex Reaction Networks

In multi-step reactions, identifying the single slowest step—the rate-determining step (RDS)—is key to understanding and optimizing the reaction. youtube.com Kinetic isotope effects are a primary tool for this purpose. By strategically placing isotopes on the reacting molecule, one can determine which bond-breaking or bond-forming events are part of the RDS.

Consider a hypothetical multi-step reaction where 2-propanol is converted to product P: Step 1 (fast, reversible): 2-propanol + Catalyst ⇌ Intermediate Step 2 (slow): Intermediate → Product P

To determine if the C-H bond at the 2-position is broken in the slow step, one would compare the rates of 2-propanol and 2-propanol-2-d1.

Observation: A large primary KIE (kH/kD >> 1).

To determine if the methyl groups are involved, one would compare the rates of 2-propanol and this compound.

Observation: A small secondary KIE (kH/kD ≈ 1.1) or no KIE (kH/kD ≈ 1).

Research Applications of 2 Propanol 1,1,1,3,3,3 D6 in Chemical and Biological Systems

Biochemical Pathway Elucidation and Metabolic Flux Analysis using Deuterium (B1214612) Tracers

2-Propanol-1,1,1,3,3,3-d6, a deuterated isotopologue of isopropanol (B130326), serves as a valuable tracer in metabolic studies. The use of stable isotope-labeled compounds, including those labeled with deuterium (²H), is a cornerstone of metabolic flux analysis (MFA). nih.govresearchgate.net This technique allows researchers to track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism in both health and disease states. nih.gov Deuterated substrates are utilized in both mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to elucidate the contributions of various metabolic reactions. nih.gov

Deuterium Metabolic Imaging (DMI) is an emerging technique that leverages the administration of a deuterium-labeled substrate to observe its metabolic fate in three dimensions. nih.gov Given the low natural abundance of deuterium (approximately 0.01%), there is minimal background signal, which allows for clear detection of the administered compound and its metabolic products. nih.gov This method provides spatial insights into the biochemistry of living tissue. nih.gov

In the context of metabolic flux analysis, deuterium-labeled compounds help to trace the flow of hydrogen atoms. nih.gov This is particularly useful for studying redox reactions and the pools of cofactors like NADH and NADPH. For instance, stable-isotope tracing can elucidate the transfer of deuterium ([²H]) and the subsequent enrichment of downstream metabolites, providing critical data for understanding metabolic compensation in diseased cells, such as cancer cells with impaired mitochondrial function. researchgate.net By measuring the isotopic enrichment in key metabolites, researchers can quantify the rates (fluxes) of reactions within the central carbon metabolism, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netresearchgate.net While deuterated substrates are sometimes used less frequently than ¹³C-labeled ones due to potential exchange with the large pool of unlabeled hydrogen atoms, they remain an invaluable tool for specific applications in tracing metabolic reactions. nih.gov

Mechanistic Enzymology and Co-factor Regeneration Studies

In the field of mechanistic enzymology, which provides in-depth details on the structural and functional properties of enzymes, isotopically labeled molecules like this compound are instrumental. mdpi.com They are particularly useful for studying kinetic isotope effects (KIEs), where the difference in reaction rates between a molecule and its isotopically substituted counterpart can reveal details about the reaction mechanism, such as which bonds are broken or formed in the rate-determining step.

A significant application related to 2-propanol is in co-factor regeneration systems for biocatalysis. matthey.com Many oxidoreductase enzymes, which are crucial for synthesizing valuable chiral compounds, depend on expensive nicotinamide (B372718) cofactors like NAD(H) and NADP(H). nih.govresearchgate.net To make these processes economically viable, the oxidized cofactor must be continuously regenerated (reduced). matthey.com Isopropanol dehydrogenase (IPADH) is a highly attractive enzyme for this purpose, as it uses isopropanol to reduce NAD(P)⁺ to NAD(P)H. nih.govresearchgate.netnih.gov This system is advantageous due to the low cost of isopropanol and the simplicity of removing the acetone (B3395972) byproduct. nih.govresearchgate.net

The use of deuterated 2-propanol in these systems allows for detailed mechanistic studies of the hydride transfer step catalyzed by IPADH. By analyzing the transfer of deuterium from (CD₃)₂CHOH to the cofactor and subsequently to the target substrate, researchers can probe the stereochemistry and mechanism of the enzymatic reduction. Such studies are critical for enzyme engineering efforts aimed at improving the stability, activity, and cofactor specificity of enzymes like IPADH for industrial applications. nih.govnih.gov

| Enzyme System | Application | Role of Isopropanol |

| Isopropanol Dehydrogenase (IPADH) | Regeneration of NAD(H)/NADP(H) cofactors for oxidoreductase-catalyzed reactions. nih.govnih.gov | Acts as a hydrogen donor to reduce the oxidized cofactor (NAD⁺ or NADP⁺). matthey.comresearchgate.net |

| Whole-cell Biocatalysts | Asymmetric synthesis of chiral pharmaceutical intermediates. researchgate.netnih.gov | Provides reducing equivalents for cofactor regeneration and can improve cell membrane permeability. nih.gov |

Solvent Effects and Solvation Dynamics in Organic Reactions

The choice of solvent can profoundly influence the rate, yield, and even the pathway of a chemical reaction. reddit.com Solvents affect the stability of reactants, transition states, and products. 2-Propanol is classified as a polar, protic solvent, meaning it is polar and capable of hydrogen bonding. reddit.comlibretexts.org These types of solvents are particularly effective at stabilizing ions through strong intermolecular attractions. libretexts.org

The replacement of hydrogen with deuterium in this compound can subtly alter its physical properties, such as polarity, viscosity, and hydrogen bonding strength. These changes, known as solvent isotope effects, can provide valuable insights into reaction mechanisms and solvation dynamics. For reactions involving proton transfer or the formation of charged intermediates, switching from a protic solvent like 2-propanol to its deuterated analogue can lead to measurable changes in reaction rates, helping to elucidate the role of the solvent in the reaction mechanism.

Influence on Reaction Selectivity and Rate Enhancement

Polar protic solvents like 2-propanol can significantly influence nucleophilic substitution reactions. libretexts.org For Sₙ1 reactions, which proceed through a charged carbocation intermediate, polar protic solvents stabilize this intermediate and the preceding transition state, thus lowering the activation energy and increasing the reaction rate. libretexts.orgcoventry.ac.uk Conversely, these solvents can sometimes decrease the rate of Sₙ2 reactions by stabilizing the nucleophile, making it less reactive. libretexts.orglibretexts.org

The use of deuterated 2-propanol can further probe these effects. For example, a kinetic isotope effect may be observed if the solvent is involved in the rate-determining step, such as through protonolysis of a leaving group or direct participation in the transition state. In catalysis, the properties of the solvent can be critical for achieving high selectivity. For instance, in the catalytic dehydration of isopropanol to propylene, the reaction mechanism and product distribution are highly dependent on the catalyst's acid-base properties and the reaction conditions, which are influenced by the solvent environment. mdpi.com Similarly, in nanoparticle-based extraction methods, an isopropanol/water mixture is often used to ensure proper dispersion of the nanoparticles, which is crucial for the selectivity of analyte adsorption. mdpi.com

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of two or more molecules bound together by non-covalent intermolecular forces. bnmu.ac.inprimescholars.com These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are weaker than covalent bonds but are fundamental to processes like molecular recognition and self-assembly. primescholars.comfortunejournals.com

The solvent plays a critical, albeit sometimes indirect, role in directing these processes. bnmu.ac.in In host-guest chemistry, a central theme of supramolecular chemistry, a host molecule with a specific cavity selectively binds a complementary guest molecule. fortunejournals.com The stability of the resulting host-guest complex is highly dependent on the surrounding solvent. 2-Propanol, as a hydrogen-bonding solvent, can compete with or participate in the non-covalent interactions that define the supramolecular assembly.

Using this compound allows researchers to study the role of specific hydrogen bonds in these assemblies. By replacing protic hydrogens with deuterium, the strength of hydrogen bonds can be slightly altered. This perturbation can be observed using sensitive spectroscopic techniques, providing detailed information about the geometry and dynamics of host-guest complexes and other self-assembled structures. The reversibility and responsiveness of these non-covalent interactions are key to the function of supramolecular materials, such as self-healing polymers and stimuli-responsive systems. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Reaction Promotion

2-Propanol is widely used in organic synthesis, not just as a solvent but also as a reagent. nih.gov It is a common hydrogen donor in transfer hydrogenation reactions, a method for reducing carbonyl compounds and other unsaturated functionalities. organic-chemistry.org In these reactions, catalyzed by transition metals like ruthenium, iridium, or rhodium, 2-propanol provides the hydride equivalent, being oxidized to acetone in the process. organic-chemistry.org

The use of deuterated isopropanol, such as this compound or the more commonly cited 2-propanol-d8 (B1362042), provides a straightforward method for introducing deuterium into a molecule. organic-chemistry.org This is a powerful tool for isotopic labeling, enabling the synthesis of deuterated standards for mass spectrometry or compounds for mechanistic studies. For example, a nickel-catalyzed enantioselective transfer hydrogenation of N-sulfonyl imines uses inexpensive 2-propanol-d8 as the deuterium source to achieve deuteration with a high deuterium content. organic-chemistry.org The synthesis of this compound itself is reported to be achieved through the reduction of per-deuterioacetone. scientificlabs.co.ukcalpaclab.com It can then be used in the synthesis of other isotopically labeled compounds, such as isotopomers of isopropylformate. scientificlabs.co.ukcalpaclab.com

| Reaction Type | Catalyst/Reagents | Role of Isopropanol/Deuterated Isopropanol |

| Transfer Hydrogenation | [Cp*Ir(2,2′-bpyO)(H₂O)] | Hydrogen donor for the reduction of carbonyl compounds. organic-chemistry.org |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Indium tri(isopropoxide) | Reducing agent for aldehydes. organic-chemistry.org |

| Reductive Amination | Nickel nanoparticles | Hydrogen donor for the reductive amination of aldehydes. organic-chemistry.org |

| Deuteration | Nickel catalyst | Deuterium source (as 2-propanol-d8) for the enantioselective deuteration of N-sulfonyl imines. organic-chemistry.org |

| Synthesis of Isotopomers | N/A | Reactant (as this compound) for synthesizing isotopomers like isopropylformate. scientificlabs.co.ukcalpaclab.com |

Advanced Analytical Method Development and Chromatographic Coupling with 2 Propanol 1,1,1,3,3,3 D6

Utilization as a Deuterated Internal Standard for Quantitative Analysis

In the realm of quantitative analytical chemistry, particularly in forensic toxicology and clinical analysis, the accuracy and precision of measurements are paramount. 2-Propanol-1,1,1,3,3,3-d6, a deuterated isotopologue of isopropanol (B130326), serves as an exemplary internal standard (IS) for chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). cerilliant.com The fundamental principle behind using a stable isotope-labeled (SIL) internal standard is its chemical near-identity to the analyte of interest. This similarity ensures that the SIL IS and the analyte exhibit almost identical behavior during sample preparation, extraction, derivatization, and injection, as well as during the chromatographic and ionization processes. cerilliant.comscispace.com

Stable isotopically labeled internal standards are generally considered the "gold standard" because they co-elute very closely with the analyte and have the same ionization efficiency, which is crucial for correcting matrix effects in LC-MS/MS analysis. scispace.comnih.gov While structural analogues can be used, SIL standards like this compound are preferred because they provide the most accurate compensation for analytical variability. scispace.com

| Parameter | Benefit of Using this compound as IS |

| Sample Preparation | Compensates for analyte loss during extraction, evaporation, and reconstitution. |

| Chromatography | Corrects for minor variations in retention time and peak shape. |

| Injection | Normalizes for inconsistencies in the volume of sample introduced. |

| Ionization (MS) | Corrects for variations in ionization efficiency, especially matrix effects. |

| Quantification | Improves accuracy and precision by using the analyte/IS response ratio. |

Methodologies for Isotopic Labeling in Chromatographic Separations

Isotopic labeling is a powerful technique that involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D), into a molecule of interest. For this compound, the six hydrogen atoms on the two methyl groups are replaced with deuterium atoms. scientificlabs.co.uk This substitution results in a mass shift of +6 Da compared to the non-deuterated 2-propanol. scientificlabs.co.uk The synthesis of such labeled compounds can be achieved through various chemical routes; for instance, this compound can be synthesized by the reduction of per-deuterioacetone. scientificlabs.co.uk

In the context of chromatographic separations, isotopic labeling serves several critical functions. Primarily, it enables the use of the isotope dilution method, a highly accurate quantification technique. mdpi.com This method involves adding a known amount of the isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (e.g., 2-propanol). Because the labeled and unlabeled compounds are chemically identical, they are inseparable by most extraction and sample cleanup procedures and co-elute during chromatography. However, they are readily distinguished by a mass spectrometer due to their mass difference.

The application of stable isotope labeling extends beyond simple quantification. In metabolomics, for example, organisms or cell cultures can be grown in media containing isotopically labeled precursors. nih.gov This allows researchers to trace the metabolic fate of these precursors as they are incorporated into various metabolites, providing insights into biosynthetic pathways and metabolic fluxes. mdpi.com While ¹³C is a commonly used isotope for these studies because it typically does not cause a chromatographic shift, deuterium labeling is also widely employed. nih.govmdpi.com

Key Aspects of Isotopic Labeling in Chromatography:

Synthesis: Specific chemical reactions are used to replace atoms (e.g., ¹H with ²H) in a target molecule.

Mass Shift: The labeling introduces a distinct mass difference, allowing for differentiation by mass spectrometry.

Chemical Equivalence: Labeled and unlabeled molecules exhibit nearly identical chemical properties, ensuring they behave similarly during sample workup and analysis.

Applications: Primarily used for quantitative analysis (isotope dilution), but also for metabolic flux analysis and tracing studies. mdpi.commdpi.com

Future Prospects and Emerging Research Frontiers for 2 Propanol 1,1,1,3,3,3 D6

Development of Novel Deuterium (B1214612) Labeling Technologies and Strategies

The synthesis and application of deuterated compounds like 2-Propanol-1,1,1,3,3,3-d6 are critically dependent on the efficiency and selectivity of deuterium labeling methods. While traditional synthesis often involves the reduction of expensive, pre-deuterated starting materials, modern research is focused on developing more direct, cost-effective, and selective strategies.

A primary frontier is the advancement of Hydrogen Isotope Exchange (HIE) reactions. rsc.org These methods allow for the direct replacement of specific hydrogen atoms with deuterium in readily available, non-deuterated molecules, often at a late stage in a synthetic sequence. acs.org A key innovation in this area is the use of transition-metal catalysts that can activate C-H bonds, facilitating exchange with an inexpensive deuterium source like deuterium oxide (D₂O). rsc.org

Recent breakthroughs include the development of iridium, ruthenium, and palladium-based catalytic systems. rsc.orgnih.gov For instance, iridium(III)-bipyridonate complexes have been shown to catalyze the α-selective H/D isotope exchange of various alcohols using D₂O as the deuterium source. rsc.orgrsc.orgrsc.org This approach is highly chemoselective, proceeding under neutral or basic conditions and tolerating a wide range of functional groups. rsc.org Similarly, palladium catalysts supported on carbon, combined with aluminum and D₂O, have been used to create an environmentally benign system for selective H-D exchange. nih.gov In this method, deuterium gas is generated in situ, providing a safe and efficient alternative to handling D₂ gas directly. nih.gov These catalytic methods represent a significant step forward, offering higher efficiency and selectivity compared to older techniques. nih.gov

| Strategy | Deuterium Source | Key Features | Advantages | Challenges |

|---|---|---|---|---|

| Reduction of Deuterated Precursors | Deuterated reagents (e.g., LiAlD₄, per-deuterioacetone) | Stoichiometric use of deuterated reagents. | High levels of deuterium incorporation. | High cost of starting materials; generates significant waste. nih.gov |

| Iridium-Catalyzed HIE | Deuterium Oxide (D₂O) | Catalytic cycle involving dehydrogenation/deuteration. rsc.org | High α-selectivity; mild reaction conditions; excellent functional group tolerance. rsc.org | Catalyst cost and optimization for specific substrates. |

| Ruthenium-Catalyzed HIE | Deuterium Oxide (D₂O) | Effective for α-deuteration of primary and secondary alcohols. acs.orgprinceton.edu | Can be used for a broad range of alcohols. | May require elevated temperatures or pressures. princeton.edu |

| Pd/C-Al Catalyzed HIE | Deuterium Oxide (D₂O) | In situ generation of D₂ gas from D₂O and aluminum. nih.gov | Environmentally benign; avoids direct handling of flammable D₂ gas. nih.gov | Selectivity can vary depending on the substrate's functional groups. nih.gov |

Integration into High-Throughput Screening and Systems Biology Research

In the fields of drug discovery and systems biology, there is a constant demand for analytical methods that are both rapid and highly accurate. High-throughput screening (HTS) and metabolomics generate vast amounts of complex data, requiring robust techniques for precise quantification. nih.govmdpi.com Deuterated compounds, particularly this compound, are becoming indispensable tools in this context, primarily as internal standards for mass spectrometry (MS)-based analyses. aptochem.comclearsynth.com

An internal standard is a compound added to a sample in a known quantity to enable the accurate quantification of an analyte. aptochem.com An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the detector. aptochem.com Isotopically labeled molecules, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-deuterated counterparts. aptochem.com This ensures they co-elute during chromatography and experience the same extraction recovery and ionization response in the mass spectrometer. aptochem.com

The use of a deuterated internal standard is crucial for correcting "matrix effects," where other components in a complex biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.govresearchgate.net By compensating for this variability, deuterated standards significantly improve the precision, accuracy, and robustness of high-throughput assays. aptochem.comnih.govtexilajournal.com

In systems biology, metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.govnih.govdoi.org This is often accomplished using high-throughput platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govdoi.org The integration of deuterated standards is essential for achieving the quantitative accuracy needed to build reliable metabolic models and identify subtle changes in metabolic pathways associated with disease or environmental stress. mdpi.com

| Application Area | Analytical Technique | Role of this compound | Key Advantage |

|---|---|---|---|

| High-Throughput Screening (HTS) | LC-MS/MS | Internal standard for quantifying hit compounds. | Improves assay robustness and precision by correcting for matrix effects and injection variability. aptochem.comnih.gov |

| Metabolomics | GC-MS, LC-MS | Internal standard for absolute quantification of metabolites. | Enables accurate measurement of metabolite concentrations, crucial for pathway analysis. nih.govclearsynth.com |

| Pharmacokinetic Studies | LC-MS/MS | Internal standard for measuring drug and metabolite levels in biological fluids. | Provides high-precision quantification needed to determine absorption, distribution, metabolism, and excretion (ADME) profiles. texilajournal.com |

| Proteomics (H/D Exchange) | Mass Spectrometry | Used as a solvent (D₂O) to probe protein conformation. | Deuterium exchange rates provide information on protein structure and dynamics. acs.org |

Computational Chemistry and Molecular Modeling of Isotope Effects and Solvent Interactions

Computational chemistry and molecular modeling have become powerful tools for investigating chemical systems at the atomic level, and they offer profound insights into the behavior of deuterated molecules like this compound. These methods allow researchers to predict and understand phenomena that are difficult to observe experimentally, such as the precise nature of transition states and the subtle influence of isotopic substitution on molecular interactions.

One of the most important applications is the study of the Kinetic Isotope Effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org The KIE provides valuable information about reaction mechanisms. wikipedia.org Computational models, such as Density Functional Theory (DFT) and quantum instanton theory, can calculate KIEs and help determine whether a C-H bond is broken in the rate-determining step of a reaction. nih.govnih.gov For reactions involving 2-propanol, computational studies using a Marcus-like H-tunneling model have successfully replicated abnormal secondary KIEs, providing a deeper understanding of the role of quantum tunneling in hydride transfer reactions. acs.org

Furthermore, ab initio molecular dynamics (AIMD) simulations are being used to explore the interactions between 2-propanol and other molecules or surfaces. researchgate.netchemrxiv.org For example, AIMD simulations have been employed to study the interaction of 2-propanol with a cobalt oxide catalyst surface in the presence of water, revealing how the solvent mediates the adsorption process and influences catalytic activity. researchgate.netchemrxiv.org Such simulations can be extended to this compound to understand how deuteration affects surface binding and reaction pathways.

Computational models are also essential for studying solvent-solute interactions. nih.gov The replacement of hydrogen with deuterium alters vibrational frequencies and can subtly change the strength of non-covalent interactions like hydrogen bonds. mdpi.com Molecular dynamics (MD) simulations using either explicit or implicit solvent models can predict how the structure of the solvent shell around a solute molecule is affected by deuteration. nih.gov These simulations provide a detailed picture of how this compound interacts with its environment, which is crucial for understanding its properties as a solvent and its behavior in complex mixtures. eg.org

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of KIEs, vibrational frequencies, and reaction energetics. mdpi.comnih.gov | Predicts reaction rates and mechanisms; elucidates the electronic structure and stability of deuterated molecules. nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of chemical reactions and interfacial phenomena. researchgate.net | Provides a dynamic picture of bond breaking/formation and solvent-surface interactions at the quantum level. chemrxiv.org |

| Quantum Instanton Theory | Calculation of reaction rates and KIEs, including quantum tunneling effects. nih.gov | Offers a more accurate description of reactions involving light atoms like hydrogen and deuterium. nih.gov |

| Classical Molecular Dynamics (MD) | Simulation of solvent structure and dynamics; protein-ligand interactions. nih.gov | Reveals how deuteration affects solvation shells, diffusion, and the conformational dynamics of biomolecules. nih.gov |

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing 2-Propanol-1,1,1,3,3,3-d6, and how is isotopic purity validated?

- Synthesis : The deuteration of isopropanol typically involves acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or DCl). A common route employs repeated exchanges under reflux conditions to maximize deuterium incorporation at the 1,1,1,3,3,3 positions. Commercial synthesis often follows this protocol, as indicated by its availability in 99 atom% D purity .

- Purity Validation : Isotopic purity is confirmed via ¹H NMR (absence of residual protio signals at δ ~1.2 ppm for CH₃ groups) and mass spectrometry (m/z 66.13 for (CD₃)₂CHOH). Quantitative deuterium content can also be assessed using isotope-ratio mass spectrometry (IRMS) .

Q. How does this compound function as a solvent in deuterium-labeled reaction systems?

- As a fully deuterated solvent, it minimizes proton interference in NMR spectroscopy , particularly for studying reaction mechanisms or molecular dynamics. For example, in kinetic studies, it suppresses solvent proton signals, enabling clearer observation of substrate resonances. Its polarity (similar to non-deuterated isopropanol) ensures compatibility with reactions requiring aprotic or weakly acidic conditions .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium isotope effects when using this compound in kinetic studies?

- Methodology :

Control Experiments : Compare reaction rates in deuterated vs. protiated solvents to quantify kinetic isotope effects (KIEs). For example, C-D bonds (vs. C-H) may slow reaction steps involving hydrogen transfer.

Computational Modeling : Use density functional theory (DFT) to predict KIEs and validate experimental rate differences.

Selective Deuteration : Pair with partially deuterated analogs (e.g., 2-Propanol-d8) to isolate isotope effects at specific positions .

Q. How can researchers resolve contradictions in thermodynamic data when using deuterated solvents like this compound?

- Approach :

- Solvent Correction : Account for solvent density and polarity differences (e.g., using Kamlet-Taft parameters) when comparing thermodynamic properties (ΔH, ΔS) across deuterated/protiated systems.

- Calibration Standards : Use reference compounds (e.g., deuterated benzophenone) to normalize spectral or calorimetric data.

- Replicate Studies : Cross-validate results with alternative deuterated solvents (e.g., DMSO-d6) to isolate solvent-specific artifacts .

Q. What are the best practices for integrating this compound into multi-dimensional NMR experiments?

- Protocol :

Pulse Sequence Optimization : Use deuterium decoupling to eliminate splitting in ¹³C spectra.

Locking and Shimming : Prioritize deuterium lock stability by ensuring solvent purity (>99 atom% D) and minimal dissolved oxygen.

Solvent Suppression : Apply gradient-based methods (e.g., WATERGATE) to suppress residual OH signals if present .

Key Considerations for Experimental Design

- Deuterium Exchange : Monitor unintended H/D exchange in substrates using mass spectrometry.

- Solvent Storage : Store under inert atmosphere (argon) to prevent proton contamination from moisture .

- Safety : Follow protocols for flammable deuterated solvents (classified under [危]4-AL-S-II in safety guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.